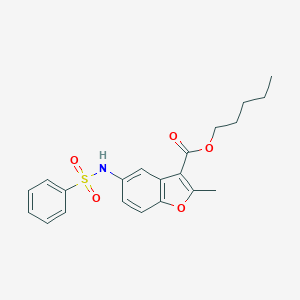

PENTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Description

Pentyl 5-benzenesulfonamido-2-methyl-1-benzofuran-3-carboxylate is a structurally complex small molecule characterized by a benzofuran core substituted with a methyl group at position 2, a benzenesulfonamido group at position 5, and a pentyl ester moiety at position 3. The benzofuran scaffold is widely studied in medicinal chemistry due to its prevalence in bioactive compounds, while the sulfonamido group is known to enhance binding affinity in enzyme inhibitors and receptor modulators . The pentyl ester at position 3 likely influences the compound’s physicochemical properties, such as solubility and bioavailability, by modulating lipophilicity and steric bulk.

Properties

IUPAC Name |

pentyl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-3-4-8-13-26-21(23)20-15(2)27-19-12-11-16(14-18(19)20)22-28(24,25)17-9-6-5-7-10-17/h5-7,9-12,14,22H,3-4,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIFYYOPFWXYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.

Introduction of the Benzenesulfonamido Group: The benzenesulfonamido group can be introduced via a sulfonation reaction using benzenesulfonyl chloride and an amine.

Esterification: The carboxylate group is introduced through an esterification reaction involving the benzofuran carboxylic acid and pentanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

PENTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different functional groups replacing the benzenesulfonamido group.

Scientific Research Applications

PENTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of PENTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzenesulfonamido group is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Table 1: Comparative Solubility of Pentyl Derivatives

Substituent Variations on the Benzofuran Core

Replacing the benzenesulfonamido group with other substituents (e.g., nitro, amino, or halogens) alters electronic and steric profiles. The methyl group at position 2 may increase lipophilicity relative to unsubstituted benzofurans, affecting membrane permeability .

Physicochemical Properties

The pentyl group significantly impacts solubility. Like pentyl xylosides, the target compound is expected to partition preferentially into organic phases (e.g., pentanol) over aqueous phases due to its hydrophobic tail . This contrasts with methyl or ethyl esters, which exhibit higher aqueous solubility.

Table 2: Volatility Trends in Alkyl Esters

| Ester Type | Evaporation Rate (Relative to Butyl Acetate) | Source |

|---|---|---|

| Butyl Acetate | 1.0 | |

| Pentyl Acetate | Slower | |

| Target Compound (pentyl ester) | Expected slower |

Analytical Methodologies

High-performance liquid chromatography (HPLC), as employed for quantifying pentyl xylosides , is likely applicable for analyzing the target compound’s purity and stability. Structural elucidation of similar benzofuran derivatives often utilizes crystallographic tools like SHELX for refinement and ORTEP-3 for molecular visualization .

Stability and Reactivity

The ester linkage in the target compound may undergo hydrolysis under acidic or alkaline conditions, a common degradation pathway for esters. Longer alkyl chains (e.g., pentyl) generally confer greater hydrolytic stability compared to methyl or ethyl esters due to steric hindrance .

Biological Activity

Pentyl 5-benzenesulfonamido-2-methyl-1-benzofuran-3-carboxylate is an organic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic implications based on recent research findings.

- Molecular Formula : C21H21Cl2NO5S

- Molecular Weight : 470.37 g/mol

- CAS Number : [Not specified in the provided sources]

The compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the sulfonamide group enhances its pharmacological potential by improving solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with a benzofuran structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

- FaDu hypopharyngeal tumor cells

- Murine melanoma

These compounds operate through mechanisms such as apoptosis induction and inhibition of key metabolic pathways in cancer cells, potentially leading to reduced tumor growth and improved patient outcomes .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in fatty acid synthesis and metabolism, which are crucial for cancer cell proliferation .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can alter ROS levels within cells, leading to oxidative stress that triggers apoptosis in cancerous cells .

- Targeting Specific Receptors : The compound may interact with various receptors involved in cell signaling pathways, promoting or inhibiting specific cellular responses.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of pentyl 5-benzenesulfonamido derivatives on human cancer cell lines. The results demonstrated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM. The study utilized assays such as MTT and Annexin V-FITC staining to confirm apoptosis induction .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 25 |

Study 2: Mechanistic Insights

Another study focused on the mechanism of action of similar benzofuran compounds. It was found that these compounds could inhibit mitochondrial function, leading to increased ROS production and subsequent apoptosis in cancer cells. This suggests a potential pathway for therapeutic intervention in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.